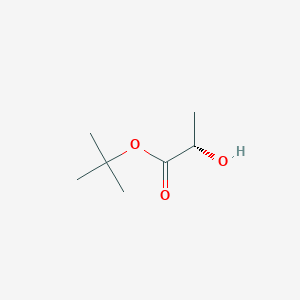

Lactate de tert-butyle (S)-(-)

Vue d'ensemble

Description

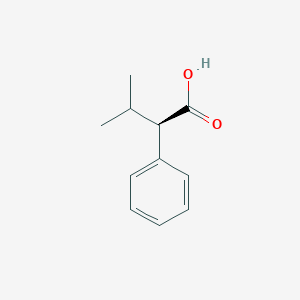

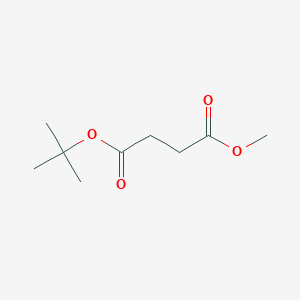

Tert-Butyl (S)-(-)-lactate is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic molecules. It is an optically active chiral molecule, meaning that it is composed of two different enantiomers, or mirror images of the same molecule. The two enantiomers of tert-Butyl (S)-(-)-lactate are the (R)-form and (S)-form, which are referred to as the (+)-form and (-)-form, respectively. Tert-Butyl (S)-(-)-lactate is a useful reagent for the synthesis of many pharmaceuticals, biochemicals, and other organic molecules due to its ability to undergo a variety of reactions.

Applications De Recherche Scientifique

Recherche sur la dynamique de l'état excité

« Lactate de tert-butyle (S)-(-) » et ses dérivés ont été utilisés dans l'étude de la dynamique de l'état excité. Par exemple, une étude approfondie du carbazole et du 3,6-di-tert-butylcarbazole dans des solvants organiques a été réalisée à l'aide de la spectroscopie d'absorption transitoire UV-Vis-NIR femtoseconde et nanoseconde, ainsi que d'expériences de fluorescence résolues dans le temps . L'influence des substituants tert-butyle sur la photophysique est relativement faible et se traduit principalement par une légère augmentation du décalage de Stokes .

Alkylation du p-crésol

Le composé a été utilisé dans l'alkylation du p-crésol avec de l'alcool tert-butylique. Une méthode efficace et douce a été mise en place pour ce procédé, qui revêt une grande importance en raison de sa large application dans l'industrie .

Synthèse du 2-tert-butyl-4-méthylphénol

La synthèse du 2-tert-butyl-4-méthylphénol est une réaction importante en raison de sa grande application dans la préparation de nombreux types de produits chimiques fins, d'additifs dans l'industrie alimentaire, d'absorbants UV et d'inhibiteurs de polymérisation . L'alkylation du p-crésol et de l'alcool tert-butylique pour synthétiser le 2-TBM s'est avérée être le moyen le plus efficace .

Développement de catalyseurs

Le développement d'un catalyseur hautement efficace est nécessaire pour l'alkylation du p-crésol et de l'alcool tert-butylique. Dans ce contexte, « Lactate de tert-butyle (S)-(-) » peut jouer un rôle important .

Polymérisation contrôlée/vivante

Applications en science des polymères et des matériaux

Mécanisme D'action

Target of Action

Tert-Butyl (S)-(-)-lactate, a derivative of the tert-butyl group, is a complex compound with a variety of potential targetsThe tert-butyl group, from which it is derived, is known to interact with various biochemical entities . It’s worth noting that the specific targets can vary depending on the context of the compound’s use.

Mode of Action

The tert-butyl group is known for its unique reactivity pattern . It is very bulky and is used in chemistry for kinetic stabilization . This steric hindrance can influence the compound’s interaction with its targets and any resulting changes. The specific interactions would depend on the biochemical context in which the compound is used.

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways . The compound’s effect on these pathways would depend on its specific targets and mode of action.

Pharmacokinetics

It’s known that the tert-butyl group can pose challenges due to its susceptibility to metabolism This could impact the bioavailability of the compound

Result of Action

The tert-butyl group is known to have a significant impact on the progress of a chemical reaction, a phenomenon known as the thorpe–ingold effect . This could potentially influence the molecular and cellular effects of the compound’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of tert-Butyl (S)-(-)-lactate. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative, and toxic (PBT), which could include compounds related to the tert-butyl group . These environmental regulations could influence the compound’s action and efficacy.

Safety and Hazards

The safety and hazards associated with “tert-Butyl (S)-(-)-lactate” can vary depending on the specific conditions and the other chemicals involved. For instance, a safety data sheet mentioned that tert-butyl alcohol, which is related to “tert-Butyl (S)-(-)-lactate”, is harmful if swallowed and harmful to aquatic life with long-lasting effects .

Orientations Futures

The future directions for the research and application of “tert-Butyl (S)-(-)-lactate” are promising. For instance, a study mentioned the utilization of more substantial carbene congeners, commonly known as tetrylenes, as ligands in transition metal chemistry has experienced significant growth . Another research mentioned the use of S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .

Analyse Biochimique

Biochemical Properties

tert-Butyl (S)-(-)-lactate plays a significant role in biochemical reactions. It interacts with enzymes such as alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH). These enzymes have demonstrated catalytic activity toward the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to tert-Butyl (S)-(-)-lactate .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl (S)-(-)-lactate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (S)-(-)-lactate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of tert-Butyl (S)-(-)-lactate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

tert-Butyl (S)-(-)-lactate is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it interacts with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

tert-butyl (2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(8)6(9)10-7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMVXXFAJGOQO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268997 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13650-70-9 | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13650-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2S)-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | t-Butyl (S)-(-)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)